molecular formula C23H27FN2O2S B11069441 4-cyclohexyl-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide

4-cyclohexyl-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide

Cat. No.: B11069441
M. Wt: 414.5 g/mol
InChI Key: SFXZSPQQGSOEFJ-UHFFFAOYSA-N
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Description

4-CYCLOHEXYL-N-[2-(5-FLUORO-2-METHYL-1H-INDOL-3-YL)ETHYL]BENZENE-1-SULFONAMIDE is a complex organic compound that features a cyclohexyl group, a fluorinated indole moiety, and a benzene sulfonamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CYCLOHEXYL-N-[2-(5-FLUORO-2-METHYL-1H-INDOL-3-YL)ETHYL]BENZENE-1-SULFONAMIDE typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

4-CYCLOHEXYL-N-[2-(5-FLUORO-2-METHYL-1H-INDOL-3-YL)ETHYL]BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, particularly at positions ortho and para to the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Electrophilic reagents like bromine or nitric acid.

Major Products

    Oxidation: Formation of indole-2-carboxylic acid derivatives.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

4-CYCLOHEXYL-N-[2-(5-FLUORO-2-METHYL-1H-INDOL-3-YL)ETHYL]BENZENE-1-SULFONAMIDE has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Biological Research: The compound can be used as a probe to study the function of indole-containing biomolecules.

    Industrial Applications: It may be used in the synthesis of advanced materials or as a precursor for other complex organic compounds.

Mechanism of Action

The mechanism of action of 4-CYCLOHEXYL-N-[2-(5-FLUORO-2-METHYL-1H-INDOL-3-YL)ETHYL]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The indole moiety is known to bind to various receptors and enzymes, potentially modulating their activity. The sulfonamide group can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-CYCLOHEXYL-N-[2-(5-CHLORO-2-METHYL-1H-INDOL-3-YL)ETHYL]BENZENE-1-SULFONAMIDE: Similar structure but with a chlorine atom instead of fluorine.

    4-CYCLOHEXYL-N-[2-(5-BROMO-2-METHYL-1H-INDOL-3-YL)ETHYL]BENZENE-1-SULFONAMIDE: Similar structure but with a bromine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in 4-CYCLOHEXYL-N-[2-(5-FLUORO-2-METHYL-1H-INDOL-3-YL)ETHYL]BENZENE-1-SULFONAMIDE can significantly alter its electronic properties and biological activity compared to its chloro and bromo analogs. Fluorine’s high electronegativity and small size can enhance the compound’s metabolic stability and binding interactions with biological targets.

Properties

Molecular Formula

C23H27FN2O2S

Molecular Weight

414.5 g/mol

IUPAC Name

4-cyclohexyl-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide

InChI

InChI=1S/C23H27FN2O2S/c1-16-21(22-15-19(24)9-12-23(22)26-16)13-14-25-29(27,28)20-10-7-18(8-11-20)17-5-3-2-4-6-17/h7-12,15,17,25-26H,2-6,13-14H2,1H3

InChI Key

SFXZSPQQGSOEFJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)F)CCNS(=O)(=O)C3=CC=C(C=C3)C4CCCCC4

Origin of Product

United States

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